molecular formula C10H12BrNO2 B3195842 Isopropyl 2-amino-5-bromobenzoate CAS No. 934110-16-4

Isopropyl 2-amino-5-bromobenzoate

Cat. No.: B3195842
CAS No.: 934110-16-4
M. Wt: 258.11 g/mol
InChI Key: VVVIROCQAIVPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-amino-5-bromobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an amino group at position 2 and a bromine atom at position 5, esterified with an isopropyl group. The amino and bromo substituents confer unique electronic and steric properties, making it a versatile scaffold in organic synthesis. Applications likely include use in drug discovery, agrochemicals, and materials science, similar to its analogs .

Properties

CAS No.

934110-16-4

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

propan-2-yl 2-amino-5-bromobenzoate

InChI

InChI=1S/C10H12BrNO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3

InChI Key

VVVIROCQAIVPDB-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Br)N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents & Positions Functional Groups Applications Key Data from Evidence
This compound C₁₁H₁₃BrNO₂* 286.14 NH₂ (2), Br (5) Ester (isopropyl) Pharmaceutical intermediate Inferred from analogs
Isobutyl 2-amino-5-bromobenzoate C₁₁H₁₄BrNO₂ 286.14 NH₂ (2), Br (5) Ester (isobutyl) Pharmaceutical intermediate CAS: 1131587-70-6
Isopropyl 2-bromo-5-acetylbenzoate C₁₂H₁₃BrO₃ 285.13 Br (2), acetyl (5) Ester (isopropyl), ketone Organic synthesis Purity: 98% (HPLC)
2-Amino-4-isopropyl-5-bromobenzoic acid C₁₀H₁₂BrNO₂ 258.11 NH₂ (2), Br (5), isopropyl (4) Carboxylic acid Pharmaceutical intermediate Light brown crystalline
3-Bromo-2-isopropoxy-5-isopropylbenzoic acid C₁₃H₁₇BrO₃ 325.18 Br (3), isopropoxy (2), isopropyl (5) Carboxylic acid, ether Not specified CAS: 2404733-75-9

*Molecular formula inferred from structural analogs (e.g., isobutyl variant in ).

Functional Group and Substituent Effects

  • Ester vs. Carboxylic Acid: The carboxylic acid derivative (C₁₀H₁₂BrNO₂, ) exhibits higher polarity and acidity compared to ester analogs, influencing solubility and reactivity in aqueous environments. Esters like this compound are more lipophilic, enhancing membrane permeability in drug delivery systems .
  • Isobutyl esters may also exhibit altered metabolic stability compared to isopropyl derivatives .
  • Substituent Position: The 4-isopropyl group in 2-amino-4-isopropyl-5-bromobenzoic acid () introduces steric hindrance, which could reduce reactivity at the aromatic ring compared to the unsubstituted isopropyl ester .

Electronic and Reactivity Profiles

  • Amino vs. Acetyl Groups: Isopropyl 2-bromo-5-acetylbenzoate () lacks the nucleophilic amino group, making it less reactive in condensation or coupling reactions compared to amino-substituted analogs. The acetyl group instead offers a site for ketone-specific transformations .

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